Methyl oxetane-3-carboxylate

概要

説明

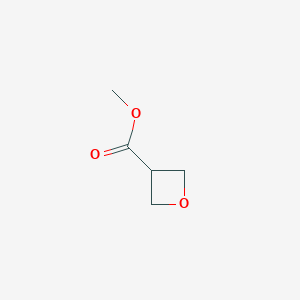

Methyl oxetane-3-carboxylate is an organic compound with the molecular formula C5H8O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group at the third position of the oxetane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

準備方法

Synthetic Routes and Reaction Conditions

Methyl oxetane-3-carboxylate can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the homologation of oxetane-3-one. The key steps in this synthesis include Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . These reactions are carried out under mild conditions to prevent the degradation of the sensitive oxetane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is marketed by specialty chemical companies. The production likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

化学反応の分析

Types of Reactions

Methyl oxetane-3-carboxylate undergoes various chemical reactions, including:

Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.

Substitution reactions: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Acidic or basic catalysts: Used for ring-opening reactions.

Nucleophiles: Employed in substitution reactions to replace the ester group.

Major Products

Linear or branched alcohols: Formed from ring-opening reactions.

Substituted esters: Resulting from nucleophilic substitution reactions.

科学的研究の応用

Methyl oxetane-3-carboxylate has several applications in scientific research:

Organic synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal chemistry: Explored for its potential as a pharmacophore in drug design due to its unique structural properties.

Material science: Investigated for its role in the development of new materials with desirable physical and chemical properties.

作用機序

The mechanism of action of methyl oxetane-3-carboxylate in various applications involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities with specific biological or material properties .

類似化合物との比較

Similar Compounds

Oxetane-3-one: A precursor in the synthesis of methyl oxetane-3-carboxylate.

Oxetan-3-ylidene acetate: Another oxetane derivative with similar reactivity.

生物活性

Methyl oxetane-3-carboxylate (MOC) is an organic compound recognized for its unique four-membered ring structure and potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of MOC, exploring its interactions with biological targets, pharmacokinetics, and implications in drug development.

This compound has the molecular formula and a molecular weight of 116.12 g/mol. The compound is characterized by its oxetane ring, which contributes to its stability and reactivity under physiological conditions. The presence of an ester group also suggests potential for bioactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 116.12 g/mol |

| Structure Type | Oxetane |

| Stability | Stable under physiological conditions |

| Bioisosteric Potential | Yes |

Although specific mechanisms of action for MOC remain largely unexplored, its structural characteristics suggest that it may function as a bioisostere . This means it can replace other functional groups in drug candidates without significantly altering their biological activity, thereby enhancing metabolic stability and bioavailability.

Pharmacokinetics

Research indicates that MOC can improve brain penetration when incorporated into drug formulations. Studies have shown that compounds containing MOC exhibit favorable pharmacokinetic properties, making them promising candidates for drug development aimed at central nervous system targets.

Synthesis and Stability

MOC is typically synthesized through a four-pot telescoped procedure, which allows for efficient production while maintaining the integrity of the oxetane ring under various chemical conditions. However, studies have indicated that oxetane-carboxylic acids, including MOC, may undergo isomerization over time, leading to potential stability issues .

Case Studies

- Drug Development : In a recent study, MOC was incorporated into kinase inhibitors to assess its impact on pharmacodynamics. The results indicated enhanced brain penetration and improved physicochemical properties in the resulting drug candidates.

- Polymer Chemistry : MOC has been utilized in cationic polymerization processes where it contributes to the formation of long-lived active centers. This application has shown significant property development over time, beneficial for various industrial applications.

特性

IUPAC Name |

methyl oxetane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBCVAAHVENQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde?

A1: Both this compound and Oxetane-3-carboxaldehyde are valuable building blocks in organic synthesis. Their unique structures, featuring the oxetane ring, make them useful intermediates for developing new pharmaceuticals, agrochemicals, and materials. [, ]

Q2: What synthetic strategy is employed in the papers to obtain these compounds?

A2: The researchers utilized a homologation approach starting from Oxetane-3-one. This involves a series of reactions to effectively insert a single carbon unit, transforming the ketone group into an aldehyde or ester functionality. [, ] This method offers a practical route to access these important building blocks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。